molecular formula C22H21N3O B4590629 1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4590629
M. Wt: 343.4 g/mol
InChI Key: SDAUBHXFSFYAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic β-carboline derivative characterized by a unique bicyclic framework that combines a β-carboline moiety with an indole fragment via a spiro junction at position 1. The compound features an allyl substituent at the 1'-position of the indole ring and a methyl group at the 6-position of the β-carboline core. β-Carbolines, in general, are known for their diverse pharmacological activities, ranging from neuroprotection to anticancer effects, mediated through interactions with neurotransmitter receptors, enzymes (e.g., monoamine oxidases), and DNA intercalation . The allyl and methyl substituents in this compound may modulate its bioavailability, metabolic stability, and binding affinity compared to simpler β-carboline analogs.

Properties

IUPAC Name

6-methyl-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-3-12-25-19-7-5-4-6-17(19)22(21(25)26)20-15(10-11-23-22)16-13-14(2)8-9-18(16)24-20/h3-9,13,23-24H,1,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAUBHXFSFYAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC34C5=CC=CC=C5N(C4=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a member of the beta-carboline family of compounds, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, including neuroprotective and anticancer effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of 1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is C22H21N3O2. The compound features a complex structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H21N3O2
IUPAC Name6-methoxy-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one
CAS NumberNot specified

Neuroprotective Effects

Research indicates that beta-carbolines exhibit neuroprotective properties. In particular, studies have shown that 1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can modulate neurotransmitter systems and may protect against neurodegenerative conditions. For instance:

  • Mechanism of Action : The compound may interact with serotonin receptors and inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This action is crucial in conditions like depression and anxiety disorders.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Research has shown that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
  • Apoptosis Induction : It has been observed to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Antimicrobial Activity

Preliminary studies suggest that 1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress-induced neurotoxicity, administration of the compound resulted in reduced neuronal damage and improved behavioral outcomes.
  • In Vitro Cancer Cell Studies : In vitro studies on human breast cancer cells showed that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM.
  • Antimicrobial Efficacy : A study assessing the antimicrobial activity against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL for the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and chemical significance of 1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, a comparative analysis with structurally related β-carboline derivatives is provided below. Key compounds are evaluated based on substituents, structural motifs, and reported biological activities.

Table 1: Structural and Functional Comparison of β-Carboline Derivatives

Compound Name Key Substituents/Modifications Structural Features Reported Biological Activities References
1'-Allyl-6-methyl-spiro-β-carboline Allyl (1'), methyl (6) Spiro junction between β-carboline and indole Potential neuroprotection, receptor modulation (hypothesized) N/A
6-Methyl-1'-(3-methylbutyl)-spiro-β-carboline 3-Methylbutyl (1'), methyl (6) Spiro junction, branched alkyl chain Anticancer, MAO inhibition
2-Acetyl-5'-bromo-1'-methyl-spiro-β-carboline Acetyl (2), bromo (5'), methyl (1') Bromine atom, acetyl group Neuropharmacological effects, serotonin receptor interactions
Harmine Methoxy (7), no spiro junction Planar β-carboline core MAO-A inhibition, antidepressant, antiviral
Tetrahydroharmine Methoxy (7), saturated pyridine ring Reduced aromaticity Antidepressant, anxiolytic
9-Methyl-β-carboline Methyl (9) Simple β-carboline structure Neuroprotective, anti-inflammatory

Key Findings:

Methyl groups (e.g., at position 6 or 9) generally improve metabolic stability by blocking oxidative sites .

Spiro Junction vs. Planar Structures :

  • Spirocyclic β-carbolines exhibit constrained conformations that may reduce off-target effects compared to planar analogs like harmine. For example, the spiro architecture in 6-methyl-1'-(3-methylbutyl)-spiro-β-carboline enhances MAO-B selectivity over MAO-A, unlike harmine’s broad MAO inhibition .

Neuropharmacological Potential: The target compound’s allyl group may mimic unsaturated moieties in psychoactive compounds (e.g., serotonin derivatives), suggesting possible interactions with 5-HT receptors. This contrasts with acetylated analogs (e.g., ), where the acetyl group may stabilize binding via hydrogen bonding.

Anticancer Activity :

  • Spiro-β-carbolines with bulky substituents (e.g., 3-methylbutyl in ) demonstrate stronger cytotoxicity against cancer cell lines than simpler derivatives, likely due to improved membrane penetration and topoisomerase inhibition.

Q & A

Basic Question: What are the key considerations in designing synthetic routes for 1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one?

Methodological Answer:
The synthesis of spirocyclic beta-carboline derivatives typically involves multi-step organic reactions. Key steps include:

  • Spirocyclic Formation : Use of sealed-tube reactions with ethanol as a solvent under controlled temperatures (e.g., 80°C for 2.5 hours), as demonstrated in analogous spiroindolones .
  • Substituent Introduction : Allyl and methyl groups are introduced via alkylation or substitution reactions. Temperature gradients (e.g., -78°C to 110°C) are critical for regioselectivity .
  • Purification : Flash column chromatography or recrystallization is essential to isolate the target compound from byproducts, as seen in similar spirotetrahydro-beta-carboline syntheses .
  • Characterization : Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy, with attention to carbonyl stretches (~1708 cm1^{-1}) and spirocyclic proton environments .

Basic Question: How is the spirocyclic structure of this compound validated experimentally?

Methodological Answer:
Structural validation requires a combination of spectroscopic and computational methods:

  • NMR Analysis : Distinctive signals for the spirocyclic junction (e.g., protons at δ 3.5–4.5 ppm) and allyl group protons (δ 5.0–5.5 ppm) confirm connectivity .
  • X-ray Crystallography : Resolve absolute stereochemistry and spirocyclic geometry, though this may require high-purity crystals, a common challenge for complex heterocycles .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+^+ at m/z 338) verifies molecular formula and fragmentation patterns consistent with beta-carboline frameworks .

Advanced Question: How can researchers evaluate the compound's receptor-binding affinity and selectivity?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-harmine for MAO-A/B inhibition studies) to measure IC50_{50} values. Compare results with structurally related compounds like harmine or tetrahydroharmine to assess selectivity .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on the spirocyclic core’s steric effects and allyl group’s hydrophobic interactions .
  • Functional Assays : Test modulation of downstream signaling (e.g., cAMP levels for GPCR targets) in cell lines transfected with human receptors .

Advanced Question: What experimental strategies address discrepancies in reported bioactivity data for spiro-beta-carbolines?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituents) or assay conditions. Mitigate these by:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., allyl vs. methylbutyl groups) and compare bioactivity trends. For example, 1'-allyl derivatives may exhibit enhanced lipophilicity over 1'-(3-methylbutyl) analogs, altering membrane permeability .
  • Standardized Assay Protocols : Replicate studies under identical conditions (e.g., pH, temperature, cell line) to isolate structural effects.
  • Computational ADMET Profiling : Predict pharmacokinetic differences (e.g., metabolic stability of the allyl group) using tools like SwissADME .

Advanced Question: What mechanistic studies are recommended to elucidate the compound's neuropharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibition of monoamine oxidases (MAO-A/B) or acetylcholinesterase (AChE) using fluorometric or colorimetric substrates. Compare with harmine (MAO inhibitor) for benchmarking .
  • In Vivo Behavioral Models : In rodent studies, assess cognitive effects (e.g., Morris water maze) and anxiety modulation (elevated plus maze) at doses calibrated from in vitro IC50_{50} data .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in neural tissues, focusing on neurotransmitter synthesis pathways (e.g., tryptophan hydroxylase for serotonin) .

Advanced Question: How can researchers optimize the compound's solubility and bioavailability for preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the allyl or methyl positions to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life, as demonstrated with other hydrophobic beta-carbolines .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux, adjusting substituents to reduce efflux ratios .

Advanced Question: What analytical methods resolve structural ambiguities in spiro-beta-carboline derivatives?

Methodological Answer:

  • 2D NMR Techniques : Employ NOESY or ROESY to confirm spatial proximity of protons in the spirocyclic core, distinguishing regioisomers .
  • Dynamic NMR (DNMR) : Detect hindered rotation in the allyl group at low temperatures (e.g., -40°C) to confirm conformational stability .
  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.